disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate
Description
Disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used as a dye due to its intense coloration and stability.
Properties
Molecular Formula |
C31H25N5Na2O6S2 |
|---|---|
Molecular Weight |
673.7 g/mol |
IUPAC Name |
disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
GYGVRMLIQVFLPE-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and recrystallization to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo linkage can undergo reversible cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to changes in cellular functions. The specific pathways involved depend on the context of its use, such as in staining or as a diagnostic agent .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulfonate
- Disodium 3-[[4-[[4-[ethyl[(4-sulphonatophenyl)methyl]amino]phenyl]azo]-1-naphthyl]azo]benzenesulfonate
Uniqueness
Disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate stands out due to its specific structural arrangement, which imparts unique color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications .
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